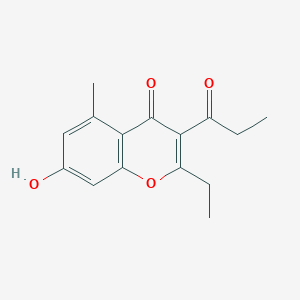
2-Ethyl-7-hydroxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria. This particular compound is notable for its unique structural features, which contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Commonly used catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods
For industrial production, the Pechmann reaction is often optimized to enhance yield and efficiency. This may involve the use of green solvents and catalysts to minimize environmental impact. Additionally, continuous flow reactors and other advanced technologies can be employed to scale up the production process while maintaining high purity and consistency .
化学反応の分析
Types of Reactions
2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, each with distinct chemical and biological properties .
科学的研究の応用
2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one has a wide range of applications in scientific research:
作用機序
The biological effects of 2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one are primarily mediated through its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its choleretic and antimicrobial activities.
4-methyl-7-oxy-glucoside coumarin: Exhibits significant anticancer properties.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer potential.
Uniqueness
2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activities. Its specific substitutions at the 2, 3, 5, and 7 positions enhance its versatility and potential for various applications .
特性
CAS番号 |
62036-43-5 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
2-ethyl-7-hydroxy-5-methyl-3-propanoylchromen-4-one |
InChI |
InChI=1S/C15H16O4/c1-4-10(17)14-11(5-2)19-12-7-9(16)6-8(3)13(12)15(14)18/h6-7,16H,4-5H2,1-3H3 |
InChIキー |
SBFGHBUNYIJICS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2C)O)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




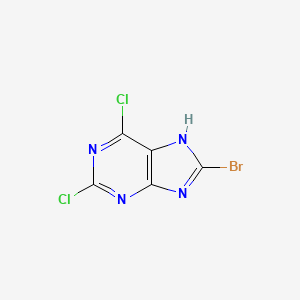
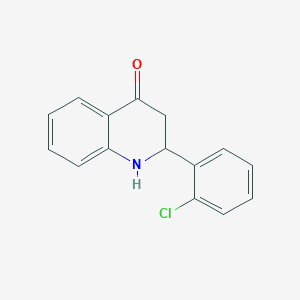
![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)
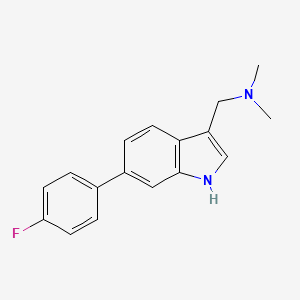


![1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11854992.png)
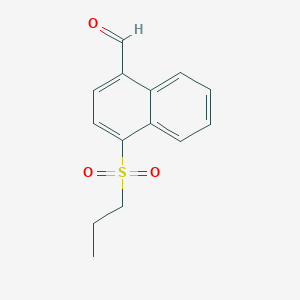
![Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B11855004.png)

![Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)
![5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11855033.png)
